2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide is a complex organic compound that features a benzisoxazole core substituted with a fluorobenzyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzisoxazole Core: This can be achieved through the cyclization of appropriate ortho-nitrobenzyl derivatives.
Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the benzisoxazole core.
Attachment of the Acetamide Group: This can be done through an amidation reaction, where an acetic acid derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The benzisoxazole core and the fluorobenzyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the benzisoxazole core may contribute to the overall stability and activity of the compound. The acetamide group can also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Fluorobenzyl)oxy]benzaldehyde
- 2-(2-Fluorobenzyl)oxy-3-methoxybenzaldehyde
- 3-[(2-Fluorobenzyl)oxy]aniline
Uniqueness
2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its reactivity and potential interactions with biological targets, while the benzisoxazole core provides structural stability.
Properties
Molecular Formula |
C16H13FN2O3 |
---|---|
Molecular Weight |
300.28 g/mol |
IUPAC Name |
2-[[3-[(2-fluorophenyl)methyl]-1,2-benzoxazol-6-yl]oxy]acetamide |
InChI |
InChI=1S/C16H13FN2O3/c17-13-4-2-1-3-10(13)7-14-12-6-5-11(21-9-16(18)20)8-15(12)22-19-14/h1-6,8H,7,9H2,(H2,18,20) |
InChI Key |
IXXDSRPZSMTSPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC3=C2C=CC(=C3)OCC(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.